

# IUPAC name for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

**Cat. No.:** B2601507

[Get Quote](#)

An In-depth Technical Guide to (2R)-1,1,2-Triphenylethane-1,2-diol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral diol, **(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol**. Its primary focus is to provide an in-depth understanding of its nomenclature, properties, synthesis, and critical applications in the field of asymmetric synthesis.

## Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in question is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol<sup>[1][2]</sup>. The "(2R)" designation specifies the absolute configuration at the chiral center, C2, according to the Cahn-Ingold-Prelog priority rules. The parent chain is a two-carbon ethane backbone, with two hydroxyl (-diol) groups located at positions 1 and 2. Three phenyl groups are attached at positions 1, 1, and 2.

This compound is also known by several synonyms, including:

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol<sup>[3][4]</sup>

- (R)-1,1,2-Triphenylethane-1,2-diol[1]
- (2R)-1,1,2-Triphenylethylene glycol[3]
- (R)-1,1,2-Triphenylethylene glycol[3]

Its unique Chemical Abstracts Service (CAS) Registry Number is 95061-46-4[2][3][4].

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application, and characterization. The key properties of (2R)-1,1,2-triphenylethane-1,2-diol are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	290.36 g/mol	[1][3][4]
Appearance	White to almost white powder/crystal	
Melting Point	122-130 °C	[3]
Boiling Point	452.3 ± 40.0 °C (Predicted)	[3]
Specific Rotation [α] <sup>20</sup> /D	+215.0 to +225.0° (c=1, EtOH)	
Solubility	Soluble in dichloromethane, chloroform, THF, ethanol; Insoluble in hexane.	[5]
Density	1.196 ± 0.06 g/cm <sup>3</sup>	[3]

## Synthesis Methodologies: A Deep Dive

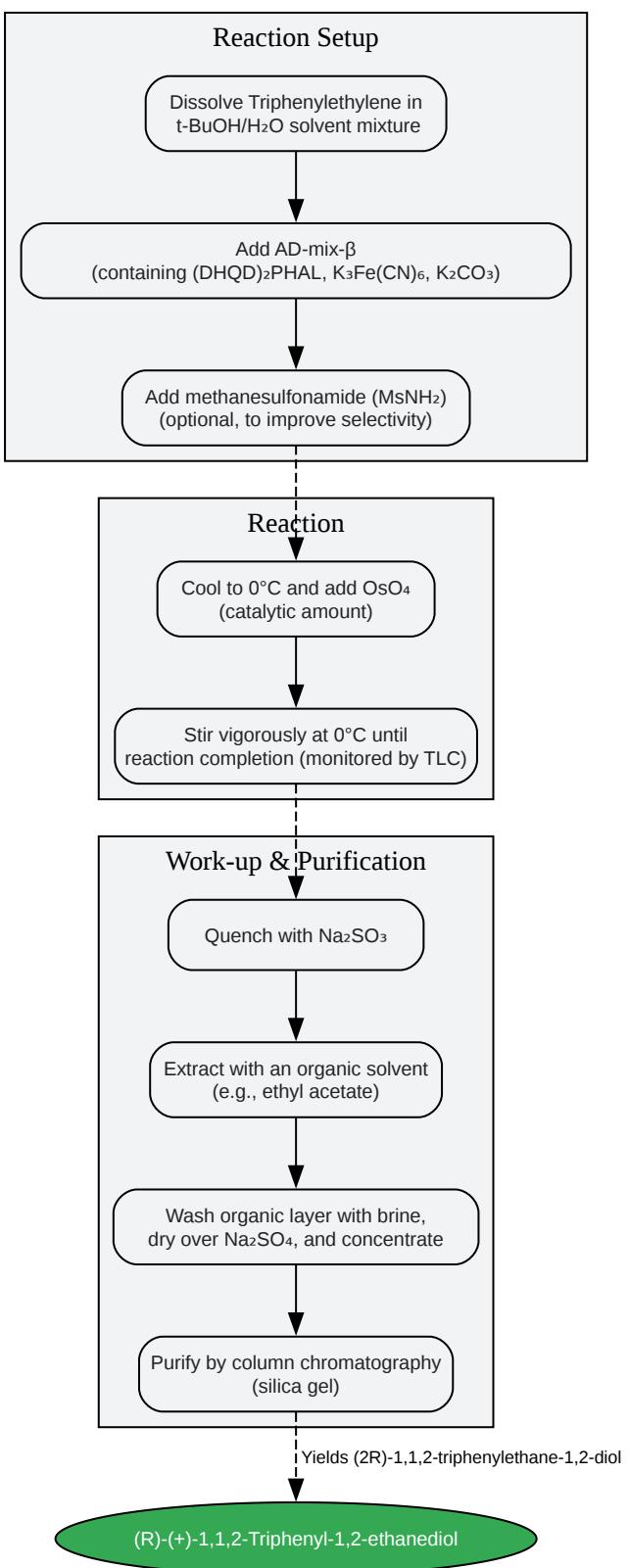
The synthesis of enantiomerically pure (2R)-1,1,2-triphenylethane-1,2-diol is crucial for its application in asymmetric synthesis. Two primary synthetic routes are discussed below, highlighting the chemical principles and experimental considerations.

# Sharpless Asymmetric Dihydroxylation of Triphenylethylene

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup>. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity<sup>[6]</sup><sup>[7]</sup>.

**Causality Behind the Method:** The choice of the chiral ligand dictates the stereochemical outcome of the dihydroxylation. For the synthesis of (R,R)-diols, the AD-mix- $\alpha$  formulation, which contains the dihydroquinine (DHQ) derived ligand (DHQ)<sub>2</sub>PHAL, is typically used. However, for the specific case of triphenylethylene, the mnemonic for predicting the stereochemical outcome with standard AD-mixes needs careful consideration of the substrate's electronic and steric properties. The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a chiral osmate ester intermediate. The chiral ligand orchestrates this addition to occur preferentially on one of the two enantiotopic faces of the double bond<sup>[7]</sup><sup>[8]</sup>. Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst through oxidation by a stoichiometric co-oxidant.

**Experimental Workflow: Sharpless Asymmetric Dihydroxylation**

[Click to download full resolution via product page](#)

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

### Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylethylene in a 1:1 mixture of tert-butanol and water. To this solution, add the commercially available AD-mix- $\beta$ , which contains the chiral ligand ((DHQD)<sub>2</sub>PHAL), the re-oxidant (potassium ferricyanide), and a base (potassium carbonate)<sup>[7]</sup><sup>[8]</sup>. The use of AD-mix- $\beta$  is predicted to yield the (R)-diol from triphenylethylene. For improved enantioselectivity, methanesulfonamide can be added<sup>[9]</sup>.
- **Catalyst Addition:** Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of osmium tetroxide (typically as a solution in toluene).
- **Reaction Monitoring:** Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
- **Quenching:** Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour. This reduces any remaining osmium species.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer.
- **Washing and Drying:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (2R)-1,1,2-triphenylethane-1,2-diol.

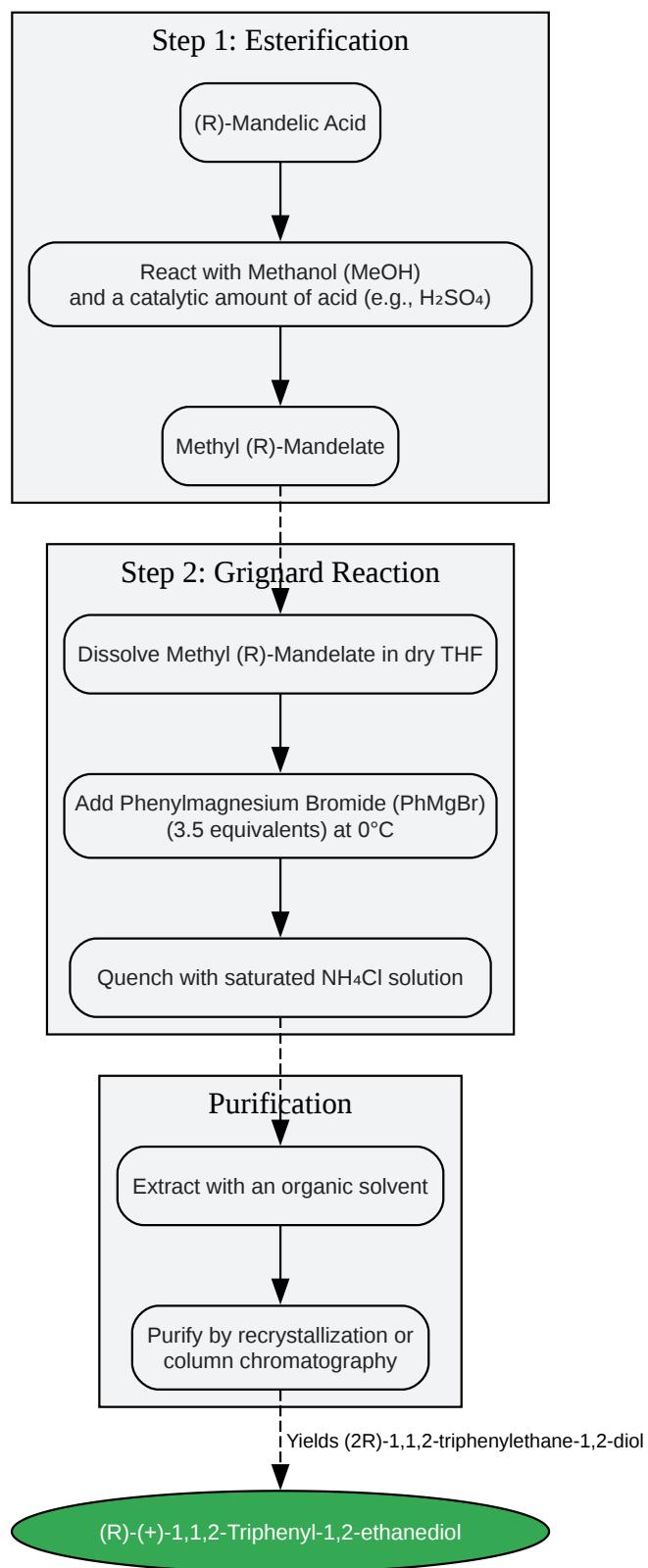
## Synthesis from (R)-Mandelic Acid

An alternative and classical approach to synthesizing (R)-1,1,2-triphenylethane-1,2-diol starts from the readily available chiral precursor, (R)-mandelic acid<sup>[5]</sup>. This method relies on the stereospecificity of the Grignard reaction with a chiral ester.

**Causality Behind the Method:** This synthesis is an excellent example of substrate-controlled stereoselection. The chirality is already present in the starting material, (R)-mandelic acid. The

key step involves the double addition of a Grignard reagent (phenylmagnesium bromide) to the methyl ester of mandelic acid. The first equivalent of the Grignard reagent deprotonates the hydroxyl group, while the subsequent two equivalents add to the carbonyl group of the ester, leading to the formation of the desired tertiary alcohol with retention of the original stereochemistry at the adjacent carbon.

#### Experimental Workflow: Synthesis from (R)-Mandelic Acid

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis from (R)-Mandelic Acid.

#### Detailed Protocol:

- Esterification: Convert (R)-mandelic acid to its methyl ester, methyl (R)-mandelate. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).
- Grignard Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified methyl (R)-mandelate in anhydrous tetrahydrofuran (THF).
- Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of phenylmagnesium bromide (approximately 3.5 equivalents) in THF via a dropping funnel. The excess Grignard reagent is necessary to account for the deprotonation of the hydroxyl group and the double addition to the ester.
- Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Work-up and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure (2R)-1,1,2-triphenylethane-1,2-diol[5].

## Applications in Asymmetric Synthesis

The primary utility of (2R)-1,1,2-triphenylethane-1,2-diol lies in its application as a chiral building block and auxiliary in asymmetric synthesis[10]. The presence of two hydroxyl groups and a defined stereocenter makes it a versatile tool for introducing chirality into molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds[10][11].

#### Key Applications:

- Chiral Ligands for Asymmetric Catalysis: The diol can be derivatized to form chiral ligands for metal-catalyzed asymmetric reactions. The stereochemistry of the diol backbone influences

the three-dimensional environment around the metal center, thereby directing the stereochemical outcome of the catalyzed reaction.

- Chiral Auxiliaries: It can be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be cleaved and recovered.
- Derivatizing Agent: (R)-(+)-1,1,2-triphenylethane-1,2-diol can be used to derivatize other molecules, such as in the formation of chiral monoesters through stereoselective aldol additions, or in the creation of O-silyl orthoesters and cyclic phosphonates[5].

The development of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities[11][12]. Chiral compounds like (2R)-1,1,2-triphenylethane-1,2-diol are instrumental in achieving the synthesis of single-enantiomer drugs, leading to safer and more effective medicines.

## Conclusion

(2R)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral building block in organic synthesis. Its well-defined stereochemistry and versatile chemical functionality make it a key component in the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its properties and synthetic routes, particularly the Sharpless Asymmetric Dihydroxylation and the Grignard addition to a chiral precursor, is essential for its effective application in research and development, especially within the pharmaceutical industry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol | C<sub>20</sub>H<sub>18</sub>O<sub>2</sub> | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. (R)-(+)-1,1,2-TRIPHENYL-1,2-ETHANEDIOL | 95061-46-4 [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
- To cite this document: BenchChem. [IUPAC name for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2601507#iupac-name-for-r-1-1-2-triphenyl-1-2-ethanediol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)